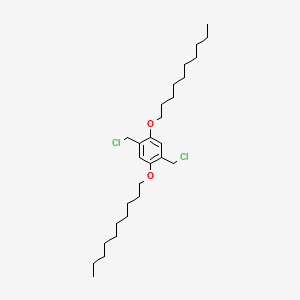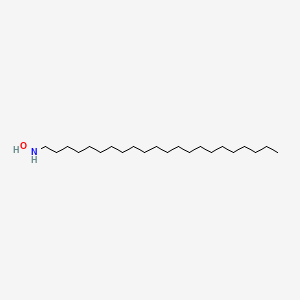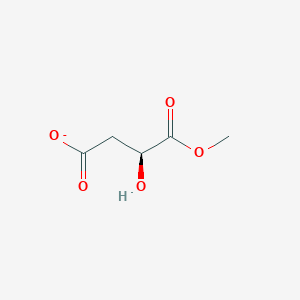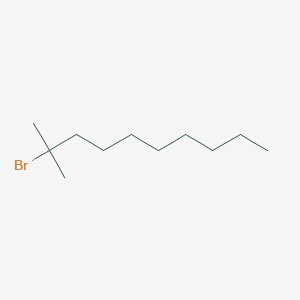
2-Bromo-2-methyldecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-methyldecane is an organic compound with the molecular formula C11H23Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to the second carbon of a decane chain, which also has a methyl group attached to the same carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-2-methyldecane can be synthesized through the bromination of 2-methyldecane. One common method involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals, which then react with 2-methyldecane to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out in a continuous flow reactor. This method involves the use of a microchannel reactor where 2-methyldecane and bromine are introduced and mixed under controlled conditions to ensure efficient bromination. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-methyldecane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used. The reactions are usually conducted at elevated temperatures to favor the elimination process.
Major Products Formed
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is typically an alkene, such as 2-methyldecene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-methyldecane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other brominated compounds.
Biology: It can be used in studies involving the modification of biological molecules, such as the alkylation of nucleic acids or proteins.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Wirkmechanismus
The mechanism of action of 2-Bromo-2-methyldecane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions (S_N1 mechanism) or a concerted transition state during bimolecular elimination reactions (E2 mechanism). In the S_N1 mechanism, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. In the E2 mechanism, a base abstracts a proton from a β-carbon, leading to the simultaneous formation of a double bond and the departure of the bromine atom .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-methyldecane can be compared with other similar compounds such as:
2-Bromo-2-methylpropane: Both compounds have a bromine atom attached to a carbon that also bears a methyl group.
2-Bromo-2-methylbutane: Similar in structure but with a different carbon chain length, this compound also undergoes similar substitution and elimination reactions.
2-Bromo-2-methylhexane: Another similar compound with a different chain length, used in various organic reactions.
The uniqueness of this compound lies in its specific carbon chain length, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
CAS-Nummer |
502760-08-9 |
|---|---|
Molekularformel |
C11H23Br |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
2-bromo-2-methyldecane |
InChI |
InChI=1S/C11H23Br/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 |
InChI-Schlüssel |
VPHRQYBYTFDBOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


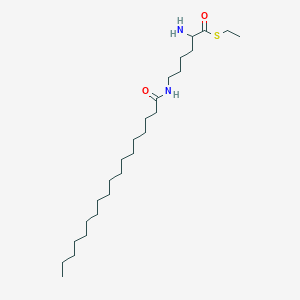
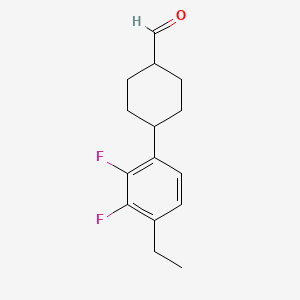
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
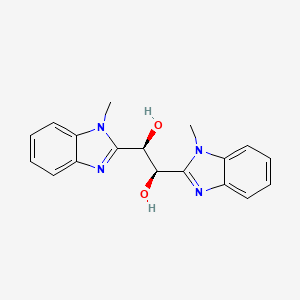
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
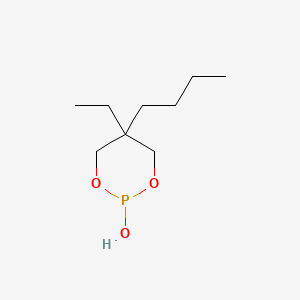

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
